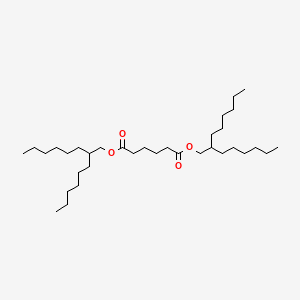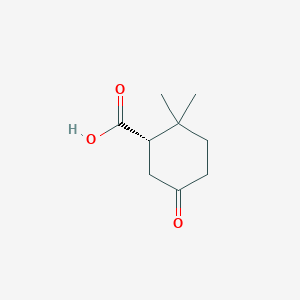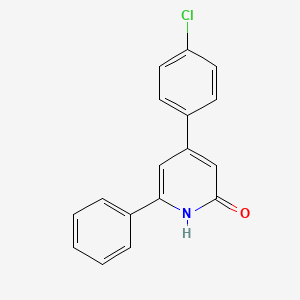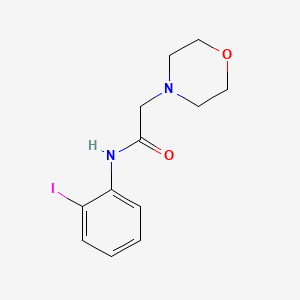
1,7-Dodecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is part of the larger family of alkenes and is characterized by its linear structure with double bonds located at the first and seventh carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dodecadiene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of dodecane. This process typically uses a metal catalyst, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms and form the double bonds.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer carbon chains, which are then selectively dehydrogenated to form the diene.
Chemical Reactions Analysis
Types of Reactions
1,7-Dodecadiene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents, such as potassium permanganate or ozone, to form epoxides or diols.
Reduction: Hydrogenation of this compound using a metal catalyst, such as palladium on carbon, can convert the double bonds into single bonds, forming dodecane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bonds, can form dihalogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution or ozone (O₃) in a solvent like dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dodecane.
Substitution: 1,7-Dichlorododecane or 1,7-Dibromododecane.
Scientific Research Applications
1,7-Dodecadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its double bonds allow for various polymerization reactions, making it valuable in materials science.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as pheromones and other signaling compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants, due to its reactivity and ability to form complex molecules.
Mechanism of Action
The mechanism of action of 1,7-Dodecadiene in chemical reactions involves the interaction of its double bonds with various reagents. The double bonds act as nucleophiles, reacting with electrophiles to form new bonds. In oxidation reactions, the double bonds are attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form single bonds, resulting in the formation of alkanes.
Comparison with Similar Compounds
1,7-Dodecadiene can be compared with other similar compounds, such as:
1,11-Dodecadiene: Similar in structure but with double bonds at the first and eleventh carbon atoms. It has different reactivity and applications due to the position of the double bonds.
1-Dodecene: Contains only one double bond at the first carbon atom. It is less reactive in certain polymerization reactions compared to this compound.
1,9-Decadiene: A shorter chain diene with double bonds at the first and ninth carbon atoms. It has different physical properties and reactivity due to its shorter carbon chain.
This compound is unique due to the position of its double bonds, which allows for specific reactivity and applications in various fields.
Properties
CAS No. |
188746-65-8 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
dodeca-1,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,10,12H,1,4-9,11H2,2H3 |
InChI Key |
SUDSRNZNIPQKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)






![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)



